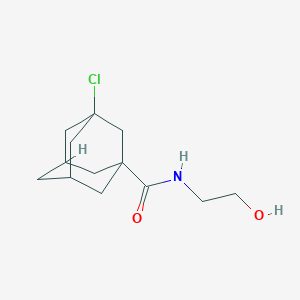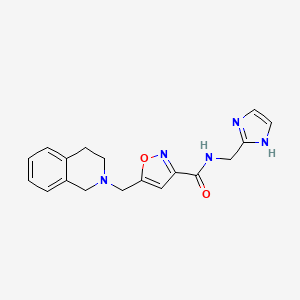![molecular formula C19H25N3 B4974393 N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine, also known as BCPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPM is a potent and selective inhibitor of the protein kinase C (PKC) family, which has been implicated in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine is a potent and selective inhibitor of PKC, which is a family of serine/threonine kinases that play important roles in a wide range of cellular processes. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of downstream targets. N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine inhibits PKC by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine depend on the specific cellular context in which it is used. In cancer cells, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been shown to inhibit cell growth and induce apoptosis. In the brain, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been shown to impair synaptic plasticity and memory formation. Additionally, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been shown to inhibit the release of insulin from pancreatic beta cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine in lab experiments is its high potency and selectivity for PKC. This allows researchers to specifically target PKC signaling pathways without affecting other cellular processes. However, one limitation of using N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine. One area of interest is the development of more potent and selective inhibitors of PKC, which could be used to investigate the role of PKC in a wider range of cellular processes. Additionally, there is interest in investigating the use of PKC inhibitors as potential therapeutics for cancer and other diseases. Finally, there is interest in investigating the role of PKC in other physiological processes, such as inflammation and immune function.
Synthesis Methods
The synthesis of N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine involves a multi-step process that begins with the reaction of 2-methylpyridine with benzyl chloride to form N-benzyl-2-methylpyridin-3-amine. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-benzyl-3-[(cyclopentylamino)methyl]-2-methylpyridinamine. Finally, the methyl group on the pyridine nitrogen is methylated using methyl iodide to form the final product, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine.
Scientific Research Applications
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been used extensively in scientific research to investigate the role of PKC in various cellular processes. For example, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been used to study the effects of PKC inhibition on cancer cell growth and apoptosis. Additionally, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been used to investigate the role of PKC in synaptic plasticity and memory formation in the brain.
properties
IUPAC Name |
N-benzyl-3-[(cyclopentylamino)methyl]-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-22(15-16-8-3-2-4-9-16)19-17(10-7-13-20-19)14-21-18-11-5-6-12-18/h2-4,7-10,13,18,21H,5-6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWHEBXVVPFZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)

![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)


![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)

![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4974433.png)